molecular formula C12H18O2 B1200301 1-(3-Hydroxy-1-adamantyl)ethanone CAS No. 39917-38-9

1-(3-Hydroxy-1-adamantyl)ethanone

Cat. No. B1200301
CAS RN: 39917-38-9
M. Wt: 194.27 g/mol
InChI Key: ISGGLYJERYAKTR-UHFFFAOYSA-N
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Patent
US06440636B1

Procedure details

A mixture of 0.3 mol of 1-adamantanol, 1.8 mol of biacetyl, 1.5 mmole of cobalt(II) acetate, and 300 ml of acetic acid was stirred at 60° C. in an oxygen atmosphere (1 atm) for 4 hours. The reaction mixture was concentrated to about 20% by weight, and was extracted with ethyl acetate, was dried, and was washed with hexane to yield 1-acetyl-3-adamantanol in a yield of 20% with a conversion rate from 1-adamantanol of 82%.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
1.8 mol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([OH:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[C:12](C(C)=O)([CH3:14])=[O:13].O=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:12]([C:3]12[CH2:4][CH:5]3[CH2:6][CH:7]([CH2:8][C:1]([OH:11])([CH2:10]3)[CH2:2]1)[CH2:9]2)(=[O:13])[CH3:14].[C:1]12([OH:11])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Quantity
1.8 mol
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
Quantity
1.5 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to about 20% by weight
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
was dried
WASH
Type
WASH
Details
was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)C2)O
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.